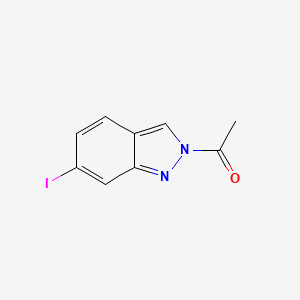

2-acetyl-6-iodo-2H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(6-iodoindazol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IN2O/c1-6(13)12-5-7-2-3-8(10)4-9(7)11-12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAONZXHJZUAXAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=C2C=CC(=CC2=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Acetyl-6-iodo-2H-indazole

Foreword: The Strategic Value of the Indazole Scaffold in Modern Drug Discovery

The indazole core is a privileged heterocyclic motif, renowned for its prevalence in a multitude of bioactive molecules and FDA-approved pharmaceuticals.[1] Its derivatives are known to exhibit a wide array of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1][2] This guide focuses on a particularly valuable derivative: 2-acetyl-6-iodo-2H-indazole.

The strategic incorporation of an iodine atom at the 6-position transforms the indazole scaffold into a versatile building block for medicinal chemists.[1] This halogen serves as an efficient "handle" for extensive molecular diversification through metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogira protocols, enabling rapid exploration of structure-activity relationships (SAR).[1] The N2-acetyl group, in turn, modulates the electronic properties and steric profile of the molecule, often serving as a key pharmacophoric element or a protecting group.

This document provides researchers, scientists, and drug development professionals with an in-depth, experience-driven guide to the synthesis and rigorous characterization of 2-acetyl-6-iodo-2H-indazole, emphasizing the causal logic behind experimental choices and ensuring a self-validating, reproducible workflow.

Part 1: Synthesis Methodology

The most direct and reliable route to 2-acetyl-6-iodo-2H-indazole is the regioselective N-acetylation of the commercially available precursor, 6-iodo-2H-indazole. The primary challenge in the N-functionalization of indazoles is controlling the regioselectivity between the N-1 and N-2 positions. The protocol detailed below is optimized to favor the formation of the thermodynamically stable N-2 acetylated product.

Synthetic Workflow Overview

The synthesis is a one-step process involving the reaction of 6-iodo-2H-indazole with an acetylating agent in the presence of a base. The workflow is designed for clarity, safety, and efficiency.

Caption: High-level workflow for the synthesis of 2-acetyl-6-iodo-2H-indazole.

Detailed Experimental Protocol

This protocol is a self-validating system, where successful execution and subsequent characterization confirm the integrity of the process.

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume | Purity | Notes |

| 6-iodo-2H-indazole | 244.05 | 10.0 | 2.44 g | >97% | Starting material |

| Acetic Anhydride | 102.09 | 12.0 | 1.13 mL | >98% | Acetylating agent |

| Triethylamine (TEA) | 101.19 | 15.0 | 2.09 mL | >99% | Base, dried over KOH |

| Dichloromethane (DCM) | 84.93 | - | 50 mL | Anhydrous | Reaction solvent |

| Ethyl Acetate | 88.11 | - | ~150 mL | ACS Grade | Extraction solvent |

| Saturated NaCl (Brine) | - | - | ~50 mL | - | For washing |

| Anhydrous Sodium Sulfate | 142.04 | - | As needed | Granular | Drying agent |

| Silica Gel | - | - | As needed | 60 Å, 230-400 mesh | For column chromatography |

Procedure:

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-iodo-2H-indazole (2.44 g, 10.0 mmol). Add anhydrous dichloromethane (50 mL) and stir until the solid is fully dissolved.

-

Causality: Flame-drying the glassware and using an anhydrous solvent are critical to prevent the hydrolysis of acetic anhydride, which would reduce yield and complicate purification.

-

-

Cooling and Base Addition: Place the flask in an ice-water bath and cool the solution to 0°C. Once cooled, add triethylamine (2.09 mL, 15.0 mmol) dropwise over 5 minutes using a syringe.

-

Causality: Cooling manages the exothermicity of the acylation reaction. Triethylamine acts as a non-nucleophilic base to deprotonate the indazole, forming the more nucleophilic indazolide anion, which then attacks the acetylating agent.

-

-

Acetylation: While maintaining the temperature at 0°C, add acetic anhydride (1.13 mL, 12.0 mmol) dropwise over 5 minutes.

-

Causality: A slight excess of acetic anhydride ensures complete consumption of the starting material. Slow, dropwise addition prevents a rapid temperature increase.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

-

Monitoring (Self-Validation Point): Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate (e.g., 7:3) mobile phase. The product spot should appear at a higher Rf value than the starting material. The reaction is complete when the 6-iodo-2H-indazole spot is no longer visible.

-

Causality: TLC is an essential in-process control. It prevents premature work-up of an incomplete reaction or prolonged reaction times that could lead to side products.

-

-

Work-up: Once the reaction is complete, cool the mixture in an ice bath and slowly quench by adding 50 mL of deionized water. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers and extract the aqueous layer twice more with 50 mL portions of ethyl acetate. Combine all organic layers.[3]

-

Causality: Multiple extractions with ethyl acetate ensure quantitative recovery of the product from the aqueous phase.

-

-

Washing: Wash the combined organic layer with 50 mL of saturated aqueous sodium chloride (brine).

-

Causality: The brine wash removes residual water and any water-soluble impurities from the organic phase.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[3]

-

Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 95:5 hexane:ethyl acetate). Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to afford 2-acetyl-6-iodo-2H-indazole as a solid.

Part 2: Structural Characterization and Validation

Rigorous characterization is non-negotiable to confirm the molecular structure and assess the purity of the synthesized compound. The combination of NMR, Mass Spectrometry, and IR Spectroscopy provides an unambiguous structural assignment.

Characterization Workflow

Caption: A logical workflow for the comprehensive characterization of the final product.

Spectroscopic Data and Interpretation

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for distinguishing between the N-1 and N-2 regioisomers of substituted indazoles.[1] The chemical shifts of the indazole ring protons are highly diagnostic.

-

¹H NMR (Proton NMR): The spectrum will show distinct signals for the aromatic protons and the acetyl methyl protons. The proton at the C3 position of a 2-substituted-2H-indazole typically appears as a sharp singlet at a significantly downfield chemical shift (often > 8.0 ppm) compared to the C3-H of the corresponding 1H-indazole.

-

¹³C NMR (Carbon NMR): The spectrum will confirm the number of unique carbon environments. The carbonyl carbon of the acetyl group will be clearly visible in the downfield region (~168-172 ppm).

B. Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, offering definitive proof of its elemental composition. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.

-

Expected Molecular Ion: For C₉H₇IN₂O, the expected monoisotopic mass is approximately 285.96 g/mol . The mass spectrum should show a prominent peak for the molecular ion [M]⁺ or the protonated molecule [M+H]⁺.

C. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

Key Vibrational Frequencies: A strong absorption band characteristic of the carbonyl (C=O) stretch of the amide/acetyl group is expected around 1700-1720 cm⁻¹. Other expected bands include aromatic C-H stretching (~3000-3100 cm⁻¹) and C=C ring stretching (~1450-1600 cm⁻¹).

Summary of Expected Characterization Data

The following table summarizes the expected analytical data for 2-acetyl-6-iodo-2H-indazole.

| Technique | Expected Data |

| ¹H NMR | ~2.8 ppm (s, 3H, -COCH₃): Sharp singlet for the three methyl protons. ~7.5-8.5 ppm (m, 4H, Ar-H): Complex multiplet region for the four aromatic protons on the indazole ring system. The C3-H proton is expected to be a distinct singlet at the downfield end of this region. |

| ¹³C NMR | ~22-25 ppm (-COCH₃): Signal for the acetyl methyl carbon. ~90-150 ppm (Ar-C): Multiple signals corresponding to the aromatic carbons of the indazole ring. The carbon bearing the iodine (C6) will be at the upfield end of this range. ~168-172 ppm (C=O): Signal for the carbonyl carbon. |

| Mass Spec (HRMS) | Calculated m/z for [M+H]⁺ (C₉H₈IN₂O⁺): ~286.9727. Found value should be within ± 5 ppm. |

| IR Spectroscopy | ~1710 cm⁻¹: Strong, sharp C=O stretch. ~3100-3000 cm⁻¹: Aromatic C-H stretches. ~1600, 1480 cm⁻¹: Aromatic C=C ring stretches. |

References

- 2-Acetyl-6-iodo-2H-indazole. Vertex AI Search.

- Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cycliz

- 2-Acetyl-6-iodo-2H-indazole.

- TfOH-Catalyzed Regioselective N2-Alkylation of Indazoles with Diazo Compounds. The Royal Society of Chemistry.

- 2H-Indazole synthesis. Organic Chemistry Portal.

- Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology.

- Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. PMC.

- indazole. Organic Syntheses Procedure.

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH.

- 2-Acetyl-6-iodo-2H-indazole | 1305711-39-0. Sigma-Aldrich.

- Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflamm

- Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. IJSDR.

- A General and Efficient Approach to 2H-Indazoles and 1H-Pyrazoles Through Copper-catalyzed Intramolecular N-N Bond Form

- Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Deriv

Sources

Characterizing a Key Synthetic Intermediate: A Guide to Determining the Organic Solvent Solubility of 2-Acetyl-6-iodo-2H-indazole

An In-Depth Technical Guide

Abstract: The indazole scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in numerous therapeutic agents.[1][2] The derivative, 2-acetyl-6-iodo-2H-indazole, is a particularly valuable building block, offering a strategic iodine handle for synthetic diversification through metal-catalyzed cross-coupling reactions.[3] However, the successful application of this intermediate in synthesis, purification, and screening workflows is fundamentally dependent on its solubility profile. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine and understand the solubility of 2-acetyl-6-iodo-2H-indazole in a range of common organic solvents. We will delve into the theoretical underpinnings of solubility, present a rigorous, field-proven experimental protocol for its determination, and discuss the interpretation of the resulting data to accelerate drug discovery and development efforts.

Introduction: The Strategic Importance of Solubility Data

In the trajectory of drug discovery, the physicochemical properties of a compound are as critical as its biological activity. Solubility, the maximum concentration of a solute that can dissolve in a solvent at equilibrium, is a paramount parameter.[4] For a synthetic intermediate like 2-acetyl-6-iodo-2H-indazole, a thorough understanding of its solubility in organic solvents governs several key processes:

-

Reaction Kinetics: The efficiency of synthetic transformations often depends on the complete dissolution of reactants. Poor solubility can lead to sluggish or incomplete reactions.

-

Purification Strategy: Selecting an appropriate solvent system for crystallization or chromatography is predicated on differential solubility of the target compound and its impurities.

-

High-Throughput Screening (HTS): In early discovery, compounds are typically stored and dispensed in an organic solvent like Dimethyl Sulfoxide (DMSO).[5] Understanding the solubility limit is crucial to avoid compound precipitation, which can lead to false-negative results.[5]

-

Formulation Development: While aqueous solubility is critical for final drug products, organic solvent solubility informs early formulation strategies, such as the development of amorphous solid dispersions or lipid-based formulations.[6]

This guide, therefore, establishes a definitive methodology for characterizing this crucial property for 2-acetyl-6-iodo-2H-indazole, providing the foundational data needed for its effective utilization.

Theoretical Considerations: Predicting Solubility Trends

The principle of "like dissolves like" provides a foundational framework for predicting solubility. The molecular structure of 2-acetyl-6-iodo-2H-indazole—comprising an aromatic indazole core, a polar acetyl group, and a large, polarizable iodine atom—suggests a nuanced solubility profile.

-

Polarity: The molecule possesses both nonpolar (the bicyclic aromatic system) and polar (the acetyl carbonyl and nitrogen atoms) regions, giving it a moderate overall polarity.

-

Hydrogen Bonding: The acetyl group's oxygen atom can act as a hydrogen bond acceptor. The indazole nitrogen atoms are less available for hydrogen bonding in the 2H-tautomer configuration.

-

Solvent Interactions: We can hypothesize that 2-acetyl-6-iodo-2H-indazole will exhibit favorable solubility in polar aprotic solvents (e.g., Acetone, Acetonitrile, DMSO) that can engage in dipole-dipole interactions. Its solubility in polar protic solvents (e.g., Methanol, Ethanol) will be influenced by their ability to interact with the acetyl group. In nonpolar solvents (e.g., Toluene, Heptane), solubility is expected to be significantly lower due to the energetic penalty of disrupting the solvent-solvent interactions to accommodate the more polar solute.

Experimental Design: A Validated Protocol for Thermodynamic Solubility

To obtain definitive and reproducible data, the equilibrium or thermodynamic solubility must be determined. The "gold standard" for this measurement is the Shake-Flask Method, as described by Higuchi and Connors.[6][7] This method ensures that a true equilibrium between the undissolved solid and the saturated solution is achieved.

Recommended Solvent Panel

A well-chosen panel of solvents, spanning a range of polarities and chemical functionalities, is essential for a comprehensive profile.

| Solvent | Class | Rationale |

| Methanol | Polar Protic | Common laboratory solvent for reactions and analysis. |

| Ethanol | Polar Protic | Frequently used in formulations and synthesis.[8] |

| Acetonitrile | Polar Aprotic | Widely used as an HPLC mobile phase and reaction solvent. |

| Acetone | Polar Aprotic | Versatile solvent for a wide range of organic compounds.[8] |

| Dichloromethane (DCM) | Halogenated | Common solvent for extraction and chromatography.[9] |

| Ethyl Acetate | Ester | Medium-polarity solvent used in extraction and chromatography. |

| Toluene | Nonpolar Aromatic | Representative of aromatic hydrocarbon solvents.[8][9] |

| Heptane | Nonpolar Aliphatic | Represents a low-polarity limit for solubility. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Universal solvent for compound storage and HTS.[5][8] |

Step-by-Step Experimental Protocol: Shake-Flask Method

This protocol describes a self-validating system for determining the thermodynamic solubility of 2-acetyl-6-iodo-2H-indazole.

Materials & Equipment:

-

2-Acetyl-6-iodo-2H-indazole (solid, >98% purity)

-

Selected organic solvents (HPLC grade or higher)

-

Analytical balance

-

2 mL glass vials with PTFE-lined screw caps

-

Thermostatically controlled shaker/incubator

-

Centrifuge capable of >10,000 x g

-

0.22 µm PTFE syringe filters

-

Calibrated pipettes

-

HPLC system with a UV detector (or equivalent quantitative method)

Protocol Steps:

-

Preparation: Add an excess amount of solid 2-acetyl-6-iodo-2H-indazole to a 2 mL glass vial. An amount that is visually in excess (e.g., 5-10 mg) is typically sufficient. The key is to ensure solid material remains after equilibrium is reached.[10]

-

Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the chosen organic solvent into the vial.

-

Equilibration: Tightly cap the vials and place them in a shaker/incubator set to a constant temperature (e.g., 25 °C). Agitate the slurries for a minimum of 24 hours to ensure equilibrium is reached. For crystalline compounds, longer times (48-72 hours) may be necessary to account for potential polymorphic transitions.[10]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 1 hour to let larger particles settle. Then, centrifuge the vials at >10,000 x g for 15 minutes to pellet the remaining solid. This step is critical to separate the saturated supernatant from the excess solid.[6]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To eliminate any remaining particulates, immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean analysis vial. Causality Note: The choice of a PTFE filter is important to minimize potential adsorption of the analyte onto the filter material, which could artificially lower the measured solubility.[6]

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent (typically the mobile phase used for analysis) to bring the concentration within the linear range of the analytical method's calibration curve. A precise dilution factor is essential for accurate back-calculation.

-

Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC-UV method. The concentration is determined by comparing the peak area to a standard calibration curve prepared from known concentrations of 2-acetyl-6-iodo-2H-indazole.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the Shake-Flask solubility determination protocol.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. pharmatutor.org [pharmatutor.org]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. Solubility of Organic and Inorganic Chemicals in Selected Solvents. | National Technical Reports Library - NTIS [ntrl.ntis.gov]

- 9. researchgate.net [researchgate.net]

- 10. lup.lub.lu.se [lup.lub.lu.se]

A Technical Guide to the Spectroscopic Characterization of 2-acetyl-6-iodo-2H-indazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the heterocyclic compound 2-acetyl-6-iodo-2H-indazole. As a valuable building block in medicinal chemistry, a thorough understanding of its structural characterization is paramount for its application in the synthesis of novel therapeutic agents. The indazole scaffold is a privileged structure in pharmacology, and the presence of an iodine atom offers a versatile handle for further molecular elaboration through cross-coupling reactions.[1] This document is structured to provide not just the spectral data, but also the scientific rationale behind the data interpretation, empowering researchers to confidently identify and utilize this compound.

Molecular Structure and Isomeric Considerations

2-acetyl-6-iodo-2H-indazole possesses a bicyclic aromatic core consisting of a fused benzene and pyrazole ring system. The acetylation occurs at the N2 position of the indazole ring, and an iodine atom is substituted at the C6 position. It is crucial to distinguish this isomer from other potential isomers, such as 1-acetyl-6-iodo-1H-indazole or acetylated isomers with iodine at different positions. The spectroscopic techniques detailed herein provide the definitive evidence for the assigned structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For 2-acetyl-6-iodo-2H-indazole, both ¹H and ¹³C NMR provide a detailed picture of the molecular framework. The data presented here is predicted based on the analysis of structurally related compounds and established principles of NMR spectroscopy.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is essential for accurate structural assignment.

Sample Preparation:

-

Weigh approximately 5-10 mg of 2-acetyl-6-iodo-2H-indazole.

-

Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent can influence chemical shifts; consistency is key for comparative analysis.[2][3]

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength for better signal dispersion.

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[2]

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz (corresponding to a 400 MHz ¹H frequency).

-

Pulse Program: Proton-decoupled experiment (zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Reference: TMS at 0.00 ppm or the solvent peak (e.g., CDCl₃ at 77.16 ppm).[4]

Diagram of the NMR Experimental Workflow

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 2-acetyl-6-iodo-2H-indazole is expected to show signals corresponding to the aromatic protons of the indazole ring and the methyl protons of the acetyl group. The chemical shifts are influenced by the electronic effects of the iodine atom and the N-acetyl group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H3 | ~8.2-8.4 | Singlet | - | 1H |

| H7 | ~8.1-8.3 | Singlet (or narrow doublet) | ~0.8-1.0 | 1H |

| H4 | ~7.5-7.7 | Doublet | ~8.5-9.0 | 1H |

| H5 | ~7.3-7.5 | Doublet of doublets | ~8.5-9.0, ~1.5-2.0 | 1H |

| -COCH₃ | ~2.7-2.9 | Singlet | - | 3H |

Rationale for Assignments:

-

H3: This proton is on a carbon adjacent to a nitrogen in the five-membered ring and is typically observed as a downfield singlet. In 6-iodo-2-phenyl-2H-indazole, the H3 proton appears at 8.34 ppm.[2]

-

H7: This proton is deshielded by the lone pair of the adjacent nitrogen and the iodine at C6. It is expected to be a singlet or a narrow doublet due to a small four-bond coupling to H5. For 6-iodo-2-phenyl-2H-indazole, a singlet is observed at 8.22 ppm for the proton at the 7-position.[2]

-

H4 and H5: These protons form an AX or AB system on the benzene ring. H4 will be a doublet due to coupling with H5, while H5 will be a doublet of doublets due to coupling with H4 and a smaller meta-coupling with H7. The electron-withdrawing nature of the acetyl group will influence their precise shifts.

-

-COCH₃: The methyl protons of the acetyl group are in a magnetically equivalent environment and will appear as a sharp singlet, typically in the range of 2.7-2.9 ppm.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~168-170 |

| C7a | ~148-150 |

| C3 | ~128-130 |

| C3a | ~125-127 |

| C5 | ~123-125 |

| C4 | ~120-122 |

| C7 | ~118-120 |

| C6 | ~90-95 |

| -COCH₃ | ~22-24 |

Rationale for Assignments:

-

C=O: The carbonyl carbon of the acetyl group is highly deshielded and appears significantly downfield.

-

C7a and C3a: These are the bridgehead carbons of the fused ring system.

-

Aromatic Carbons (C3, C4, C5, C7): Their chemical shifts are in the typical aromatic region, influenced by the substituents.

-

C6: The carbon directly attached to the iodine atom (C-I) experiences a strong shielding effect (the "heavy atom effect"), causing its signal to appear significantly upfield compared to other aromatic carbons.

-

-COCH₃: The methyl carbon of the acetyl group is found in the aliphatic region of the spectrum.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight and information about the fragmentation pattern of a molecule, which serves as a molecular fingerprint.

Experimental Protocol: Mass Spectrometry Data Acquisition

Ionization Method:

-

Electron Ionization (EI): A common technique that provides detailed fragmentation patterns.

-

Electrospray Ionization (ESI): A softer ionization technique, often used with High-Resolution Mass Spectrometry (HRMS) to determine the exact mass and elemental composition.[1][2]

Mass Analyzer:

-

Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzers can be used. HRMS is typically performed on TOF or Orbitrap instruments.

Predicted Mass Spectrum and Fragmentation Pattern

The mass spectrum of 2-acetyl-6-iodo-2H-indazole (Molecular Formula: C₉H₇IN₂O, Molecular Weight: 286.07 g/mol ) is expected to show a prominent molecular ion peak and several characteristic fragment ions.[5]

| m/z | Proposed Fragment | Proposed Loss |

| 286 | [C₉H₇IN₂O]⁺˙ | Molecular Ion (M⁺˙) |

| 244 | [C₇H₅IN₂]⁺˙ | Loss of ketene (CH₂=C=O) |

| 217 | [C₉H₇N₂O]⁺ | Loss of iodine radical (I•) |

| 117 | [C₇H₅N₂]⁺ | Loss of iodine radical from m/z 244 |

| 43 | [CH₃CO]⁺ | Acetyl cation |

Rationale for Fragmentation:

-

Molecular Ion (m/z 286): The peak corresponding to the intact molecule after ionization.

-

Loss of Ketene (m/z 244): A common fragmentation pathway for N-acetylated compounds is the loss of a neutral ketene molecule (42 Da).[6]

-

Loss of Iodine (m/z 217): The C-I bond is relatively weak and can undergo homolytic cleavage to lose an iodine radical (127 Da).

-

Acetyl Cation (m/z 43): Cleavage of the N-C bond of the acetyl group can generate a stable acetyl cation, which is often a prominent peak for acetylated compounds.

Diagram of the Predicted Mass Spectrometry Fragmentation Pathway

Caption: Predicted fragmentation pathway for 2-acetyl-6-iodo-2H-indazole in mass spectrometry.

Conclusion

The combined application of NMR spectroscopy and mass spectrometry provides a robust and definitive characterization of 2-acetyl-6-iodo-2H-indazole. The predicted ¹H and ¹³C NMR spectra offer a detailed map of the proton and carbon environments, while the mass spectrum confirms the molecular weight and reveals characteristic fragmentation patterns. This comprehensive spectroscopic data is indispensable for ensuring the identity and purity of this compound in research and drug development endeavors, forming a solid foundation for its use in the synthesis of more complex and potentially therapeutic molecules.

References

-

Bio-Fount. (n.d.). 2-Acetyl-6-iodo-2H-indazole. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrum and the fragmentation pattern of the peracetylated methyl.... Retrieved from [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR chemical shifts and diagnostic correlations in two-dimensional spectra of compound 1. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). I2 promoted domino oxidative cyclization for one-pot synthesis of 2-acylbenzothiazoles via metal-free sp. Retrieved from [Link]

-

Scielo. (n.d.). Synthesis of 2-azetidinone derivatives of 6-nitro-1H-indazole and their biological importance. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Site-Selective Direct Nitration of 2H-Indazoles: Easy Access to 7-Nitroindazoles. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. matrixscientific.com [matrixscientific.com]

- 6. Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 2-Acetyl-6-iodo-2H-indazole in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Indazole Scaffold and the Versatility of a Key Building Block

The indazole scaffold, a bicyclic heteroaromatic system, is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its unique three-dimensional structure and ability to engage in various biological interactions have made it a cornerstone for the development of novel therapeutics. Within this important class of compounds, 2-acetyl-6-iodo-2H-indazole emerges as a particularly strategic building block for drug discovery. This technical guide will provide an in-depth analysis of the potential applications of this compound, focusing on its synthetic versatility and its role in the generation of potent kinase inhibitors.

The value of 2-acetyl-6-iodo-2H-indazole lies in the combination of three key features: the biologically relevant indazole core, a protecting acetyl group at the N2 position, and a synthetically versatile iodine atom at the C6 position. The iodine atom, in particular, serves as an excellent handle for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions.[3] This allows for the rapid exploration of structure-activity relationships (SAR), a critical step in the optimization of lead compounds.

Core Attributes and Synthetic Potential

The N2-Acetyl Group: A Tool for Regiocontrol

The acetyl group at the N2 position of the indazole ring serves as a useful protecting group. In the synthesis of complex molecules with multiple reactive sites, protecting groups are employed to temporarily block one functional group to allow a reaction to occur selectively at another. In the case of 2-acetyl-6-iodo-2H-indazole, the acetyl group can direct reactions to other positions of the indazole ring and can be readily removed under basic or acidic conditions to yield the free N-H indazole, which can then be further functionalized if desired.

The C6-Iodo Group: A Gateway to Molecular Diversity

The iodine atom at the C6 position is the most synthetically valuable feature of this molecule. The carbon-iodine bond is highly amenable to participation in a wide array of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of various substituents, including aryl, heteroaryl, vinyl, and alkynyl groups, at this position.[3] This capability is paramount in medicinal chemistry for the construction of libraries of analogues to probe the binding pockets of biological targets.

Key Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: This reaction couples the iodo-indazole with an organoboron reagent (boronic acid or boronic ester) to form a new carbon-carbon bond. It is one of the most widely used methods for the formation of biaryl and heteroaryl-aryl linkages.[4]

-

Sonogashira Coupling: This reaction couples the iodo-indazole with a terminal alkyne, creating a carbon-carbon triple bond. This is a powerful method for introducing linear alkynyl moieties into a molecule.[5]

Application in Kinase Inhibitor Synthesis: A Workflow Example

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[6] The indazole scaffold is a common feature in many approved kinase inhibitors, such as Axitinib and Pazopanib.[7] The following section outlines a detailed, albeit representative, workflow for the synthesis of a library of potential kinase inhibitors starting from 2-acetyl-6-iodo-2H-indazole. This workflow is adapted from a reported synthesis of Fibroblast Growth Factor Receptor 2 (FGFR2) inhibitors, which utilizes a 6-iodoindazole core.[8]

Overall Synthetic Strategy

The overarching strategy involves a sequential functionalization of the indazole core, first at the C3 position and then at the C6 position, leveraging the reactivity of the iodo group.

Caption: General workflow for the synthesis of kinase inhibitors.

Step-by-Step Experimental Protocols

Step 1: Deacetylation of 2-Acetyl-6-iodo-2H-indazole

-

Rationale: The first step is the removal of the N2-acetyl group to provide the free N-H indazole. This is a standard deprotection step to prepare the core for further functionalization.

-

Protocol:

-

Dissolve 2-acetyl-6-iodo-2H-indazole (1.0 eq) in methanol.

-

Add a solution of sodium hydroxide (2.0 eq) in water.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a dilute solution of hydrochloric acid.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 6-iodo-2H-indazole.

-

Step 2: Bromination at the C3 Position

-

Rationale: To enable sequential and distinct functionalization, a second reactive handle is introduced at the C3 position. Bromination is a common method to achieve this.[8]

-

Protocol:

-

Dissolve 6-iodo-2H-indazole (1.0 eq) in N,N-dimethylformamide (DMF).

-

Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Pour the reaction mixture into ice-water and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude 3-bromo-6-iodo-1H-indazole can often be used in the next step without further purification.

-

Step 3: First Suzuki-Miyaura Coupling at the C6 Position

-

Rationale: This step introduces the first point of diversity (R1). The C-I bond is more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions, allowing for selective reaction at the C6 position.[8]

-

Protocol:

-

To a microwave vial, add 3-bromo-6-iodo-1H-indazole (1.0 eq), the desired boronic acid or ester (R1-B(OR)2) (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base such as sodium carbonate (2.0 eq).

-

Add a mixture of 1,4-dioxane and water (e.g., 4:1) as the solvent.

-

Seal the vial and heat the reaction mixture in a microwave reactor at 100-120 °C for 30-60 minutes.

-

After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by flash chromatography.

-

Caption: First Suzuki-Miyaura coupling at the C6 position.

Step 4: Second Suzuki-Miyaura Coupling at the C3 Position

-

Rationale: The final diversification step involves a second Suzuki coupling at the C3 position, utilizing the remaining bromine atom, to introduce the R2 group.

-

Protocol:

-

Follow the procedure for the first Suzuki coupling, using the 3-bromo-6-(R1)-indazole intermediate (1.0 eq) and a different boronic acid or ester (R2-B(OR)2) (1.2 eq).

-

The reaction conditions (catalyst, base, solvent, temperature) may require optimization depending on the nature of R1 and R2.

-

Purify the final product by column chromatography or preparative HPLC to obtain the desired kinase inhibitor.

-

Illustrative Biological Data

To evaluate the efficacy of the synthesized compounds, they would be tested in a panel of kinase assays and cancer cell line proliferation assays. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of an inhibitor.

| Compound | R1 Group | R2 Group | Kinase A IC50 (nM) | Kinase B IC50 (nM) | Cancer Cell Line X GI50 (nM) |

| 1 | Phenyl | Pyridin-2-yl | 50 | >1000 | 120 |

| 2 | 4-Fluorophenyl | Pyridin-2-yl | 25 | 850 | 65 |

| 3 | Phenyl | 4-Methylpyridin-2-yl | 45 | >1000 | 110 |

| 4 | 4-Fluorophenyl | 4-Methylpyridin-2-yl | 15 | 700 | 30 |

This is a table of representative, not actual, data to illustrate SAR.

Conclusion

2-Acetyl-6-iodo-2H-indazole is a high-value, versatile building block in medicinal chemistry. Its strategic combination of a biologically relevant indazole core and a synthetically tractable iodine atom at the C6 position provides a robust platform for the rapid synthesis of diverse compound libraries. As demonstrated through the workflow for kinase inhibitor synthesis, the amenability of the C-I bond to palladium-catalyzed cross-coupling reactions allows for systematic structural modifications to optimize potency and selectivity against a wide range of biological targets. The continued application of such strategic building blocks will undoubtedly accelerate the discovery and development of novel therapeutics.

References

- BenchChem. The Diverse Biological Activities of Substituted Indazoles: A Technical Guide for Drug Discovery Professionals.

- BenchChem. 2-Acetyl-6-iodo-2H-indazole.

- Cerecetto, H., Gerpe, A., González, M., Arán, V. J., & Ochoa de Ocáriz, C. (2005). Pharmacological properties of indazole derivatives: recent developments. Mini reviews in medicinal chemistry, 5(10), 869–878.

- Kumar, A., & Sharma, P. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.

- Zhang, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(11), 3183.

-

Wikipedia. Sonogashira coupling. Available from: [Link]

- Pérez-Villanueva, M., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1877.

- Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity.

- RSC Advances. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(27), 16428-16439.

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

- European Journal of Medicinal Chemistry. (2024). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry, 279, 116889.

- MDPI. (2023). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

- RSC Medicinal Chemistry. (2021). Synthesis of indazoles from 2-formylphenylboronic acids. RSC Medicinal Chemistry, 12(8), 1365-1369.

-

ResearchGate. Biologically active 2H‐indazole‐containing compounds. Available from: [Link]

- Journal of Medicinal Chemistry. (2022). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 65(2), 1009-1101.

- PMC. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14(37), 26685-26697.

-

ResearchGate. Microwave-assisted Sonogashira coupling of novel 2-[6-(arylethynyl)pyridin- 3-yl]-1H-benzimidazole derivatives. Available from: [Link]

-

White Rose Research Online. (2021). From Fragment to Lead: De Novo Design and Development toward a Selective FGFR2 Inhibitor. Available from: [Link]

Sources

- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of indazoles from 2-formylphenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

The Strategic Utility of 2-Acetyl-6-iodo-2H-indazole in Modern Organic Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Privileged Indazole Scaffold and the Rise of a Versatile Building Block

The indazole core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to act as a bioisosteric replacement for indole or phenol have cemented its role in drug discovery.[2] Indazole-containing molecules have demonstrated a vast range of pharmacological activities, including potent anti-cancer, anti-inflammatory, and anti-viral properties, leading to several FDA-approved drugs such as the kinase inhibitors Pazopanib and Niraparib.[2][3]

Within the diverse landscape of indazole derivatives, 2-acetyl-6-iodo-2H-indazole (IUPAC name: 1-(6-iodoindazol-2-yl)ethanone) has emerged as a particularly strategic building block.[4] This molecule ingeniously combines two key synthetic handles on the thermodynamically less-favored, yet often biologically crucial, 2H-indazole tautomer:

-

A C6-Iodo Group: This functionality is an exceptional anchor point for metal-catalyzed cross-coupling reactions. The carbon-iodine bond's relatively low dissociation energy makes it highly reactive towards oxidative addition, a typically rate-determining step in catalytic cycles, thus enabling the facile construction of new carbon-carbon and carbon-heteroatom bonds.[5][6]

-

An N2-Acetyl Group: This moiety serves a dual purpose. It acts as a robust protecting group, preventing unwanted side reactions at the nitrogen position during subsequent transformations.[7] Crucially, it directs synthesis specifically through the 2H-indazole isomer, allowing for the creation of compound libraries with distinct structures and biological profiles compared to their 1H-indazole counterparts.

This guide provides a comprehensive overview of the synthesis, characterization, and strategic application of 2-acetyl-6-iodo-2H-indazole, offering field-proven insights and detailed protocols for its effective use in organic synthesis and drug development programs.

Synthesis and Characterization of 2-Acetyl-6-iodo-2H-indazole

The preparation of 2-acetyl-6-iodo-2H-indazole typically begins with the commercially available 6-iodo-1H-indazole. The key challenge in its synthesis is the regioselective installation of the acetyl group at the N2 position over the thermodynamically more stable N1 position. While direct acylation can lead to mixtures, a common strategy involves exploiting kinetic control or specific reaction conditions that favor the desired isomer.

Experimental Protocol: N2-Acetylation of 6-Iodo-1H-indazole

This protocol describes a representative method for the regioselective N2-acetylation. The choice of solvent and base is critical in influencing the N1/N2 product ratio.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 6-iodo-1H-indazole (1.0 equiv.) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 1.5 equiv.).

-

Acylation: Cool the suspension to 0 °C using an ice bath. Slowly add acetic anhydride (1.2 equiv.) dropwise to the stirred mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Upon completion, pour the reaction mixture into ice-water. A precipitate will form.

-

Isolation and Purification: Collect the solid by vacuum filtration and wash thoroughly with water. The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel to yield 2-acetyl-6-iodo-2H-indazole as a pure solid.

Data Presentation: Physicochemical and Spectroscopic Data

| Property | Value | Source |

| CAS Number | 1305711-39-0 | [8] |

| Molecular Formula | C₉H₇IN₂O | [4] |

| Molecular Weight | 286.07 g/mol | [4] |

| Appearance | White to off-white solid | N/A |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.34 (s, 1H), 8.22 (s, 1H), 7.53-7.49 (m, 2H), 2.45 (s, 3H) | [9] (Analogous) |

| IUPAC Name | 1-(6-iodoindazol-2-yl)ethanone | [4] |

Note: NMR data is based on analogous compounds like 6-iodo-2-phenyl-2H-indazole and may vary slightly. Experimental verification is recommended.[9]

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of 2-acetyl-6-iodo-2H-indazole is unleashed in palladium-catalyzed cross-coupling reactions. The C6-iodo position provides a reliable site for forming new bonds, enabling rapid diversification of the indazole core.

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: Forging C-C (Aryl-Aryl) Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for creating biaryl structures, which are common motifs in pharmaceuticals.

Causality Behind Experimental Choices:

-

Catalyst: Palladium catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are frequently chosen. Pd(PPh₃)₄ is effective for a broad range of substrates, while catalysts with more sophisticated ligands like dppf can offer greater stability and efficiency, especially with challenging substrates.[7]

-

Base: An aqueous base, typically Na₂CO₃ or K₂CO₃, is essential. Its role is to activate the boronic acid partner, facilitating the transmetalation step where the organic group is transferred from boron to the palladium center.[7]

-

Solvent: A mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water is used to dissolve both the organic-soluble indazole and the water-soluble inorganic base, creating the necessary biphasic environment for the reaction to proceed efficiently.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Acetyl-6-iodo-2H-indazole with Phenylboronic Acid

-

Inert Atmosphere: To a microwave vial or Schlenk flask, add 2-acetyl-6-iodo-2H-indazole (1.0 equiv.), phenylboronic acid (1.2-1.5 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

-

Reagent Addition: Add the base (e.g., 2M aqueous Na₂CO₃, 2.0 equiv.) and the organic solvent (e.g., 1,4-dioxane).

-

Degassing: Seal the vessel and degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

-

Heating: Heat the reaction mixture to 80-120 °C. For microwave-assisted reactions, irradiating at 120 °C for 30-60 minutes is often sufficient.[7] Monitor by TLC or LC-MS.

-

Work-up and Purification: After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Sonogashira Coupling: Constructing C-C (Aryl-Alkynyl) Bonds

The Sonogashira coupling is the premier method for linking terminal alkynes to aryl halides, providing access to arylalkyne structures that are valuable intermediates and pharmacophores.

Causality Behind Experimental Choices:

-

Dual Catalyst System: This reaction uniquely employs a dual-catalyst system: a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI). The palladium complex undergoes the main catalytic cycle, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate is more reactive and readily participates in the transmetalation step with the palladium center.[6]

-

Base: A mild organic base, such as triethylamine (TEA) or diisopropylamine (DIPEA), is used. It serves to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide, and also acts as a scavenger for the HI generated during the reaction.

Experimental Protocol: Sonogashira Coupling with Trimethylsilylacetylene

-

Inert Atmosphere: In a flask under an argon or nitrogen atmosphere, dissolve 2-acetyl-6-iodo-2H-indazole (1.0 equiv.) in a suitable solvent like THF or DMF.

-

Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and the copper(I) iodide (CuI, 4-10 mol%).

-

Reagent Addition: Add the base (e.g., triethylamine, 2-3 equiv.) followed by the terminal alkyne (e.g., trimethylsilylacetylene, 1.2 equiv.).

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.

-

Work-up and Purification: Filter the reaction mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate and purify the crude product by column chromatography. If a TMS-protected alkyne was used, the TMS group can be easily removed using a base like K₂CO₃ in methanol to yield the terminal alkyne.

Strategic Deprotection: The N2-Acetyl Group

While the N2-acetyl group is vital for directing reactivity, its removal is often a necessary final step to unveil the free N-H group, which can be critical for biological activity (e.g., as a hydrogen bond donor).[2]

Caption: Synthetic workflow involving N2-protection and deprotection.

Experimental Protocol: Deacetylation via Basic Hydrolysis

-

Setup: Dissolve the 2-acetyl-6-substituted-2H-indazole (1.0 equiv.) in a solvent mixture, typically methanol or ethanol and water.

-

Hydrolysis: Add a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2-4 equiv.).

-

Heating: Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction by TLC.

-

Neutralization and Extraction: After cooling, carefully neutralize the mixture with an acid (e.g., 1M HCl) to pH ~7. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Isolation: Dry the combined organic layers, concentrate, and purify the residue by chromatography or recrystallization to obtain the N-H free 2H-indazole derivative.

Conclusion

2-Acetyl-6-iodo-2H-indazole is a masterful building block that provides a clear and reliable pathway to a specific and highly valuable chemical space. Its design addresses key challenges in heterocyclic chemistry: tautomeric control and regioselective functionalization. By providing a stable, N2-protected platform with a highly reactive C6-iodo handle, it enables medicinal chemists and synthetic researchers to rapidly generate libraries of novel 2H-indazole derivatives through robust cross-coupling methodologies. The straightforward removal of the acetyl group further enhances its utility, making it an indispensable tool for modern drug discovery and development.

References

-

Dissanayake, D. M. M. M., & Vannucci, A. J. (2019). Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach. Organic Letters, 21(2), 457-460. Available at: [Link]

-

ResearchGate. (n.d.). Current methods for N1‐acylation of indazoles and this work. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-acylation. Available at: [Link]

-

Keating, J. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. Available at: [Link]

-

ResearchGate. (n.d.). NHC catalyzed N‐1 acylation of indazole. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. Available at: [Link]

-

Pen-Active. (n.d.). Understanding the Synthesis and Applications of 6-Iodo-1H-indazole. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Available at: [Link]

-

Sharma, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

- Google Patents. (n.d.). US8299057B2 - Substituted indazole derivatives active as kinase inhibitors.

- Google Patents. (n.d.). US20250268877A1 - 2h-indazole derivatives as irak4 inhibitors and their use in the treatment of disease.

- Google Patents. (n.d.). KR101713303B1 - Preparation method of 2H-Indazole derivatives.

-

IJSDR. (2025). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. Available at: [Link]

- Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.

- Google Patents. (n.d.). CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.

-

Wikipedia. (n.d.). Cross-coupling reaction. Available at: [Link]

-

ResearchGate. (n.d.). Representative example for 2H-indazole based drug and pharmaceutically active molecules. Available at: [Link]

-

National Institutes of Health. (n.d.). Non-Palladium-Catalyzed Oxidative Coupling Reactions Using Hypervalent Iodine Reagents. Available at: [Link]

-

National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available at: [Link]

-

National Institutes of Health. (n.d.). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Available at: [Link]

-

National Institutes of Health. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Recent advances in C–H functionalization of 2H-indazoles. Available at: [Link]

-

ResearchGate. (n.d.). Mechanistic Insights on the Iodine(III)‐Mediated α‐Oxidation of Ketones. Available at: [Link]

-

PubMed. (n.d.). Mechanistic Insights into Cu-Catalyzed Asymmetric Aldol Reactions: Chemical and Spectroscopic Evidence for a Metalloenolate Intermediate. Available at: [Link]

-

Wiley Online Library. (n.d.). Mechanistic Insights on the Mechanosynthesis of Phenytoin, a WHO Essential Medicine. Available at: [Link]

-

Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. Available at: [Link]

-

Europe PMC. (n.d.). Mechanistic Insights on the Mechanosynthesis of Phenytoin, a WHO Essential Medicine. Available at: [Link]

-

National Institutes of Health. (n.d.). Mechanistic insights into the acetyl-CoA recognition by SLC33A1. Available at: [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. ijsdr.org [ijsdr.org]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. matrixscientific.com [matrixscientific.com]

- 9. rsc.org [rsc.org]

A Technical Guide to the Spectroscopic Analysis of 2-acetyl-6-iodo-2H-indazole

Executive Summary

This technical guide provides a comprehensive examination of the spectroscopic characterization of 2-acetyl-6-iodo-2H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Indazole derivatives are known for a wide array of biological activities, and the iodo-substitution at the 6-position offers a versatile handle for further molecular elaboration through cross-coupling reactions.[1] Accurate structural confirmation and purity assessment are paramount, making spectroscopic techniques indispensable. This document outlines the theoretical underpinnings and practical application of Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy for the unambiguous analysis of this target molecule, intended for researchers and professionals in drug development and chemical synthesis.

Introduction to 2-acetyl-6-iodo-2H-indazole

Indazole, a bicyclic heteroaromatic system, consists of a benzene ring fused to a pyrazole ring.[2] It exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer generally being more thermodynamically stable.[3] However, kinetic products or specific substitution patterns can favor the 2H-isomer. The molecule in focus, 2-acetyl-6-iodo-2H-indazole (CAS No: 1305711-39-0), features two key modifications to the parent indazole core: an acetyl group at the N-2 position and an iodine atom at the C-6 position.

-

The N-2 Acetyl Group: This functionalization locks the molecule into the 2H-indazole form. The acetyl moiety significantly influences the electronic properties of the indazole system and introduces a prominent carbonyl group, which serves as a key spectroscopic marker.

-

The C-6 Iodine Atom: This heavy halogen atom acts as a valuable synthetic handle for introducing further complexity via metal-catalyzed reactions.[1] Its presence also subtly influences the molecule's vibrational modes and electronic transitions.

Given this structure, FTIR and UV-Vis spectroscopy serve as rapid, non-destructive, and highly informative first-pass analytical techniques. FTIR probes the molecule's vibrational modes to confirm the presence of key functional groups, while UV-Vis spectroscopy investigates the electronic transitions within the conjugated π-system, providing insight into the molecule's electronic structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a cornerstone technique for functional group identification. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a characteristic spectrum of absorption bands.

Causality in Experimental Design

The choice of sampling technique is critical for obtaining a high-quality spectrum. For a solid sample like 2-acetyl-6-iodo-2H-indazole, two primary methods are considered:

-

Potassium Bromide (KBr) Pellet: This traditional method involves grinding the sample with dry KBr powder and pressing it into a transparent disk. It provides a complete spectrum without interference from a solvent or ATR crystal. The primary consideration is the need for rigorous moisture exclusion, as water shows strong IR absorption that can obscure key regions.

-

Attenuated Total Reflectance (ATR): A more modern approach where the sample is pressed against a high-refractive-index crystal (e.g., diamond or germanium). The IR beam undergoes total internal reflection within the crystal, creating an evanescent wave that penetrates a few microns into the sample. ATR is fast, requires minimal sample preparation, and is less sensitive to sample thickness. However, the relative intensities of peaks can differ from a transmission spectrum, and the C-I stretch, which appears at a very low wavenumber, may be outside the range of standard diamond ATR accessories.

For definitive characterization, the KBr pellet method is often preferred as it provides a classic transmission spectrum that is highly reproducible and easily compared to spectral libraries.[4]

Experimental Protocol: KBr Pellet Method

-

Preparation: Gently grind ~1-2 mg of 2-acetyl-6-iodo-2H-indazole into a fine powder using an agate mortar and pestle.

-

Mixing: Add ~100-150 mg of dry, spectroscopy-grade KBr powder to the mortar. Mix thoroughly with the sample until the mixture is homogeneous. Rationale: This ensures the sample is evenly dispersed, minimizing scattering effects and producing a clear pellet.

-

Pellet Pressing: Transfer the mixture to a pellet press die. Apply pressure according to the manufacturer's instructions (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the spectrometer's sample holder. Purge the sample compartment with dry air or nitrogen to reduce atmospheric water and CO₂ interference.

-

Scanning: Collect a background spectrum of the empty sample compartment. Then, collect the sample spectrum over the range of 4000–400 cm⁻¹, co-adding at least 32 scans at a resolution of 4 cm⁻¹.

-

Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Workflow for FTIR Analysis

Caption: Workflow for FTIR analysis of 2-acetyl-6-iodo-2H-indazole.

Spectral Interpretation

The IR spectrum of 2-acetyl-6-iodo-2H-indazole is expected to exhibit several characteristic absorption bands that confirm its structure.[1] The predicted peaks are summarized in the table below.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 3100–3000 | Aromatic C-H | C-H Stretch | Medium to Weak |

| ~1700–1680 | N-Acetyl (Amide) | C=O Stretch | Strong |

| ~1620–1580 | Indazole Ring | C=N and C=C Stretches | Medium |

| ~1500–1400 | Indazole Ring | C=C Ring Stretches | Medium to Strong |

| ~1370 | Acetyl CH₃ | CH₃ Symmetric Bend | Medium |

| ~1250 | N-Acetyl (Amide) | C-N Stretch | Medium to Strong |

| ~900–675 | Aromatic C-H | C-H Out-of-Plane Bend | Strong |

| ~600–500 | Carbon-Iodine | C-I Stretch | Weak to Medium |

Key Diagnostic Peaks:

-

The Carbonyl (C=O) Stretch: The most prominent peak will be the strong absorption in the 1700–1680 cm⁻¹ region. Its exact position is sensitive to the electronic environment. Because the nitrogen atom of the indazole ring is directly attached to the carbonyl carbon, this bond has partial amide character, which typically lowers the stretching frequency compared to a simple ketone. The observation of a strong band here is primary evidence for the N-acetyl group.

-

Aromatic Region (1620–1400 cm⁻¹): A series of bands corresponding to the C=C and C=N stretching vibrations of the fused indazole ring confirms the presence of the heterocyclic core.[5]

-

Carbon-Iodine (C-I) Stretch: The C-I stretching vibration is expected in the far-infrared region (below 600 cm⁻¹). This peak may be weak and can be difficult to observe with standard mid-IR instrumentation but its presence would confirm the iodo-substitution.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which excites electrons from lower-energy ground states to higher-energy excited states. This technique is particularly useful for analyzing compounds with conjugated π-systems and chromophores.

Causality in Experimental Design

The solvent choice is the most critical parameter in UV-Vis spectroscopy. Solvents can interact with the analyte, stabilizing either the ground or excited state, which in turn shifts the absorption maxima (λ_max). This phenomenon is known as solvatochromism.

-

π → π Transitions:* These are high-intensity transitions common in aromatic and conjugated systems. In polar solvents, the excited state is often more polar than the ground state and is thus stabilized, leading to a small shift to longer wavelengths (a bathochromic or "red" shift).

-

n → π Transitions:* These are lower-intensity transitions involving the promotion of a non-bonding electron (e.g., from a nitrogen or oxygen lone pair) to an anti-bonding π* orbital. The ground state is stabilized by hydrogen bonding in polar, protic solvents, increasing the energy gap to the excited state. This results in a shift to shorter wavelengths (a hypsochromic or "blue" shift).[6]

For 2-acetyl-6-iodo-2H-indazole, comparing spectra in a non-polar solvent (e.g., cyclohexane) and a polar protic solvent (e.g., ethanol) can help differentiate between these transition types. Ethanol is a common choice for general-purpose analysis due to its transparency in the UV region and its ability to dissolve a wide range of organic compounds.

Experimental Protocol: Solution-Phase Analysis

-

Stock Solution Preparation: Accurately weigh a small amount (~1-5 mg) of 2-acetyl-6-iodo-2H-indazole and dissolve it in a precise volume (e.g., 10.00 mL) of spectroscopic-grade ethanol in a volumetric flask. This creates a stock solution of known concentration.

-

Serial Dilution: Perform serial dilutions of the stock solution to prepare 3-4 working solutions with concentrations that will result in an absorbance between 0.2 and 1.0. Rationale: This range ensures adherence to the Beer-Lambert Law, where absorbance is linearly proportional to concentration.

-

Instrumentation Setup: Use a dual-beam UV-Vis spectrophotometer. Fill two matched quartz cuvettes with the solvent (ethanol). Place one in the reference beam path and one in the sample beam path.

-

Baseline Correction: Run a baseline scan from ~400 nm down to 200 nm to zero the instrument and correct for any solvent absorption or cuvette mismatch.

-

Sample Measurement: Replace the solvent in the sample cuvette with one of the working solutions. Scan the spectrum over the same range.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λ_max). If the path length (typically 1 cm) and concentration are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εcl).

Workflow for UV-Vis Analysis

Caption: Workflow for UV-Vis analysis of 2-acetyl-6-iodo-2H-indazole.

Spectral Interpretation

The UV-Vis spectrum of 2-acetyl-6-iodo-2H-indazole is dominated by the electronic transitions of the conjugated indazole ring system. The acetyl group and iodine atom act as auxochromes, modifying the absorption profile.

| λ_max (nm) (Approx.) | Electronic Transition | Chromophore | Expected Molar Absorptivity (ε) |

| ~280–320 | π → π | Indazole Ring System | High (>10,000 L mol⁻¹ cm⁻¹) |

| ~230–250 | π → π | Indazole Ring System | High (>10,000 L mol⁻¹ cm⁻¹) |

| >350 | n → π* | N, C=O | Low (<1,000 L mol⁻¹ cm⁻¹) |

Key Spectral Features:

-

π → π Transitions:* The spectrum will likely show two strong absorption bands corresponding to π → π* transitions of the benzenoid and quinonoid parts of the indazole chromophore. Studies on similar N-acetylated heterocyclic systems show strong absorptions in the 320-370 nm range.[7] The iodine substituent may cause a slight bathochromic (red) shift due to the "heavy atom effect."

-

n → π Transition:* A weak, broad absorption band may be observed at a longer wavelength (>350 nm), corresponding to the forbidden n → π* transition of the lone pair electrons on the nitrogen atoms and the carbonyl oxygen. This band is often obscured by the much stronger π → π* bands but may appear as a shoulder.[7][8] In a polar, protic solvent like ethanol, this band would be expected to undergo a hypsochromic (blue) shift compared to its position in a non-polar solvent.

Conclusion

The combined application of FTIR and UV-Vis spectroscopy provides a powerful, efficient, and robust framework for the structural confirmation of 2-acetyl-6-iodo-2H-indazole. FTIR validates the presence of critical functional groups—most notably the N-acetyl carbonyl and the aromatic indazole core—while UV-Vis spectroscopy confirms the integrity of the conjugated electronic system. By following the detailed protocols and understanding the principles of spectral interpretation outlined in this guide, researchers can confidently characterize this important synthetic intermediate, ensuring the quality and integrity of their materials for applications in drug discovery and beyond.

References

-

Pinho e Melo, T. M. V. D., et al. (2010). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 15(3), 1563-1583. Available from: [Link]

-

Al-Hourani, B. J., et al. (2021). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. Molecules, 26(11), 3392. Available from: [Link]

-

Shaikh, R., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 14(20), 14383-14404. Available from: [Link]

-

Sharma, R., et al. (2024). Synthesis of 1H-indazole derivatives. ResearchGate. Available from: [Link]

-

Rousseau, V., & Lindwall, H. G. (1950). Structure and Ultraviolet Absorption Spectra of Indazole, 3-Substituted Indazole and Some of Their Derivatives. Journal of the American Chemical Society, 72(7), 3047-3051. Available from: [Link]

-

Wiley-VCH. (n.d.). 2-Acetyl-6-iodo-2H-indazole. Product Information. Available from: [Link]

-

Ortner, T., et al. (2021). Substituent effects in N-acetylated phenylazopyrazole photoswitches. Beilstein Journal of Organic Chemistry, 17, 2696-2706. Available from: [Link]

-

Wang, C., et al. (2023). Visible-Light-Driven Decarboxylative Coupling of 2H-Indazoles with α-Keto Acids without Photocatalysts and Oxidants. The Journal of Organic Chemistry, 88(17), 12389-12398. Available from: [Link]

-

NIST. (n.d.). 2-Methyl-5-nitro-2H-indazole. NIST Chemistry WebBook, SRD 69. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles. Available from: [Link]

-

Mansour, A. M. (n.d.). UV-Vis. Molecular Absorption Spectroscopy. University of Babylon. Available from: [Link]

-

Rivera, G., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules, 26(8), 2135. Available from: [Link]

-

Wessig, P., et al. (2022). Substituent effects in N-acetylated phenylazopyrazole photoswitches. ResearchGate. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. mdpi.com [mdpi.com]

- 6. sci.tanta.edu.eg [sci.tanta.edu.eg]

- 7. Substituent effects in N-acetylated phenylazopyrazole photoswitches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Guide to the Theoretical and Computational Analysis of 2-Acetyl-6-iodo-2H-indazole: An Integrated Approach

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The functionalization of this bicyclic heterocycle, particularly with halogens and at the N2 position, offers a powerful strategy for modulating its physicochemical and pharmacological properties. This guide presents an in-depth, validated workflow for the theoretical and computational characterization of a representative molecule, 2-acetyl-6-iodo-2H-indazole. We will move beyond a mere recitation of methods to explain the causality behind the procedural choices, demonstrating how computational chemistry, when anchored by experimental data, becomes a predictive and insightful tool for researchers in drug discovery and materials science. The protocols described herein establish a self-validating system, where theoretical models are rigorously compared against experimental benchmarks to ensure scientific integrity.

Introduction: The Significance of the Indazole Scaffold

Indazoles are bicyclic aromatic heterocycles that exist as two principal tautomers, 1H-indazole and 2H-indazole. The 2H-indazole isomer, in particular, is a privileged structure found in a range of biologically active compounds, including agents with anti-inflammatory, antiprotozoal, and anticancer properties.[3][4] The introduction of an iodine atom at the 6-position serves two primary purposes: it can act as a handle for further synthetic modifications via cross-coupling reactions, and its size and lipophilicity can significantly influence binding affinity to biological targets. Similarly, the N-acetyl group at the 2-position modifies the electronic properties and steric profile of the molecule.

Understanding the precise three-dimensional structure, electronic landscape, and vibrational properties of 2-acetyl-6-iodo-2H-indazole is paramount for predicting its reactivity, stability, and potential for intermolecular interactions. While experimental techniques provide essential ground-truth data, computational modeling allows us to probe aspects of the molecule that are difficult or impossible to measure directly. This guide will detail a synergistic workflow that leverages the strengths of both approaches.

The Workflow: An Integrated Experimental-Computational Strategy

A robust computational analysis does not exist in a vacuum. It must be grounded in, and validated by, empirical data. The workflow we advocate for follows a logical progression from synthesis and characterization to computational modeling and validation.